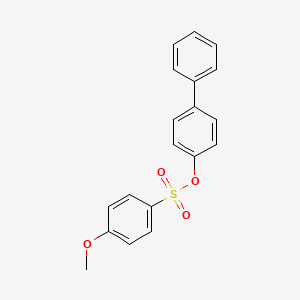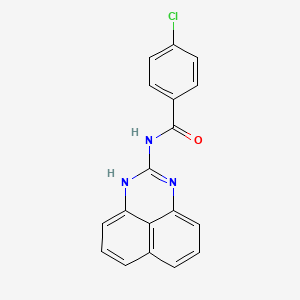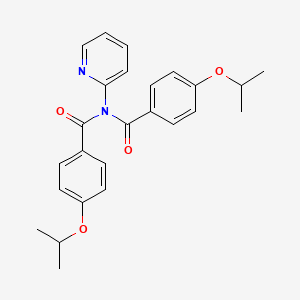
4-biphenylyl 4-methoxybenzenesulfonate
Overview
Description
4-biphenylyl 4-methoxybenzenesulfonate, also known as BMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMS is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Scientific Research Applications
4-biphenylyl 4-methoxybenzenesulfonate has been widely used in scientific research due to its unique properties and potential applications. One of the most significant applications of 4-biphenylyl 4-methoxybenzenesulfonate is in the field of organic synthesis. 4-biphenylyl 4-methoxybenzenesulfonate is commonly used as a reagent for the synthesis of various organic compounds, including biologically active molecules, pharmaceuticals, and agrochemicals.
In addition to its use in organic synthesis, 4-biphenylyl 4-methoxybenzenesulfonate has also been used as a ligand in coordination chemistry. 4-biphenylyl 4-methoxybenzenesulfonate can form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
Mechanism of Action
The mechanism of action of 4-biphenylyl 4-methoxybenzenesulfonate is not well understood. However, it is believed that 4-biphenylyl 4-methoxybenzenesulfonate acts as a nucleophile, attacking electrophilic centers in organic molecules. 4-biphenylyl 4-methoxybenzenesulfonate can also form stable complexes with metal ions, which can alter the reactivity of the metal center.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-biphenylyl 4-methoxybenzenesulfonate. However, studies have shown that 4-biphenylyl 4-methoxybenzenesulfonate is relatively non-toxic and does not have any significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-biphenylyl 4-methoxybenzenesulfonate is its stability and purity. 4-biphenylyl 4-methoxybenzenesulfonate is a highly pure and stable compound that can be easily synthesized in the laboratory. 4-biphenylyl 4-methoxybenzenesulfonate is also relatively non-toxic and does not have any significant adverse effects on living organisms.
However, there are also some limitations to the use of 4-biphenylyl 4-methoxybenzenesulfonate in lab experiments. For example, 4-biphenylyl 4-methoxybenzenesulfonate can be difficult to handle due to its high reactivity and sensitivity to moisture. 4-biphenylyl 4-methoxybenzenesulfonate can also be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 4-biphenylyl 4-methoxybenzenesulfonate in scientific research. One potential application of 4-biphenylyl 4-methoxybenzenesulfonate is in the development of new catalysts for organic synthesis. 4-biphenylyl 4-methoxybenzenesulfonate can be used as a ligand to form stable complexes with various metal ions, which can alter the reactivity and selectivity of the catalyst.
Another potential application of 4-biphenylyl 4-methoxybenzenesulfonate is in the development of new imaging agents for medical diagnostics. 4-biphenylyl 4-methoxybenzenesulfonate can form stable complexes with metal ions, which can be used to image specific tissues or organs in the body.
Overall, 4-biphenylyl 4-methoxybenzenesulfonate is a highly versatile and useful compound that has significant potential for applications in various fields. Further research is needed to fully understand the mechanism of action and potential applications of 4-biphenylyl 4-methoxybenzenesulfonate.
properties
IUPAC Name |
(4-phenylphenyl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4S/c1-22-17-11-13-19(14-12-17)24(20,21)23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGLSKVQULSECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl 4-methoxybenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4676785.png)
![3-allyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4676788.png)
![4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4676800.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4676848.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4676872.png)
![4-[(2,6-difluorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4676873.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4676879.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)

